molecular formula C12H11F3N4O B2966683 2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine CAS No. 861440-88-2

2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Número de catálogo: B2966683
Número CAS: 861440-88-2
Peso molecular: 284.242
Clave InChI: NZBFWZXOQZMNAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C12H11F3N4O and its molecular weight is 284.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula: C₁₂H₁₁F₃N₄O
  • CAS Number: 861440-88-2
  • Molecular Weight: 284.24 g/mol
  • Structure: The compound features a pyrimidine core substituted with hydrazino, methoxyphenyl, and trifluoromethyl groups.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. For instance, related compounds have shown inhibition of various cancer cell lines by targeting specific enzymes involved in tumor growth.

Case Study:
A study evaluating the anticancer potential of pyrimidine derivatives demonstrated that certain analogs effectively inhibited the growth of MCF-7 breast cancer cells. These compounds induced apoptosis and disrupted cell cycle progression, suggesting that similar activities might be expected from 2-hydrazino derivatives .

CompoundIC50 (µM)Activity
Compound A3EGFR Inhibitor
Compound B10VEGFR-2 Inhibitor
This compoundTBDPotential anticancer activity

Enzyme Inhibition

The compound has been explored for its ability to inhibit steroid 5α-reductase, an enzyme implicated in androgen-dependent disorders. This inhibition can be crucial for developing treatments for conditions like benign prostatic hyperplasia and androgenic alopecia.

Research Findings:

  • Inhibition Studies: A novel method using liquid chromatography-electrospray ionization-tandem mass spectrometry was established to quantify testosterone and dihydrotestosterone levels in murine tissues post-treatment with hydrazino derivatives .
  • Mechanism of Action: Molecular docking studies suggest that the hydrazino group may interact favorably with the active site of the enzyme, enhancing inhibitory potency .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is critical to consider its safety profile. The compound is classified as toxic if swallowed or if it comes into contact with skin, indicating a need for caution during handling .

Applications in Research

The compound has been utilized in various research contexts:

  • As a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in biological samples.
  • In the synthesis of organohydrazide chelate complexes for imaging applications involving rhenium and technetium .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via reductive amination of a pyrimidine aldehyde precursor with hydrazine derivatives. Key steps include:

  • Precursor oxidation: Use Dess-Martin periodinane (DMP) to oxidize methoxy-substituted pyrimidine intermediates, achieving >90% yield .
  • Reductive amination: Employ sodium cyanoborohydride (NaBH3CN) at pH 6.0 for hydrazine coupling, with yields ranging 45–87% depending on substituent reactivity .
  • Purification: High-purity solids (>95%) are obtained via recrystallization from ethanol or methanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer:

  • IR spectroscopy: Validate N–H (hydrazino) and C=O/C=N (pyrimidine ring) stretches .
  • NMR: 1H/13C NMR resolves methoxyphenyl (δ 3.8–4.0 ppm for OCH3), trifluoromethyl (δ 110–125 ppm in 13C), and hydrazino protons (δ 4.5–5.5 ppm) .
  • Mass spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer:

  • Enzyme inhibition: Screen against dihydrofolate reductase (DHFR) using UV-Vis assays to monitor NADPH oxidation .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced DHFR inhibitory activity?

  • Methodological Answer:

  • Docking studies: Use AutoDock Vina to predict binding affinities to DHFR active sites, focusing on hydrogen bonds between the hydrazino group and Glu30/Arg70 residues .
  • QSAR models: Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency using Hammett constants (σ) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected splitting in 1H NMR)?

  • Methodological Answer:

  • Variable-temperature NMR: Identify dynamic processes (e.g., hindered rotation of the methoxyphenyl group) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY): Assign overlapping peaks and confirm spatial proximity of hydrazino and aromatic protons .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Comparative kinetics: Monitor Suzuki-Miyaura coupling rates with CF3 vs. CH3 substituents. The electron-withdrawing CF3 group reduces oxidative addition efficiency but stabilizes intermediates .
  • DFT calculations: Analyze charge distribution and orbital interactions to explain reduced nucleophilicity at the C4 position .

Q. Data Analysis and Experimental Design

Q. How to optimize regioselectivity in hydrazine substitution on the pyrimidine ring?

  • Methodological Answer:

  • Leaving group tuning: Replace chloro with bromo at C2 to enhance hydrazine attack at C4 via SNAr mechanisms .
  • Solvent effects: Use DMF or DMSO to stabilize transition states through polar aprotic solvation .

Q. What analytical approaches validate purity in the presence of decomposition products (e.g., hydrazine byproducts)?

  • Methodological Answer:

  • HPLC-DAD: Separate degradation products (retention time: 8–12 min) using a C18 column and 0.1% TFA/acetonitrile gradient .
  • TLC-MS: Track hydrazine contaminants (Rf ~0.3) on silica plates with ninhydrin staining .

Q. Contradiction and Reproducibility

Q. Why do biological activity results vary across studies using similar derivatives?

  • Methodological Answer:

  • Metabolic stability: The trifluoromethyl group improves half-life in microsomal assays (e.g., t1/2 > 60 min in human liver microsomes), but batch-to-batch purity differences (e.g., <95% vs. >99%) alter IC50 values .
  • Assay conditions: Variations in serum concentration (e.g., 5% vs. 10% FBS) affect compound solubility and cell uptake .

Q. How to address discrepancies in reported melting points (>300°C vs. 280–290°C)?

  • Methodological Answer:
  • Thermogravimetric analysis (TGA): Confirm decomposition vs. melting events. Pyrimidines with hydrazino groups often decompose before melting .
  • DSC calibration: Use indium/lead standards to calibrate equipment and ensure accurate heating rates (e.g., 10°C/min) .

Propiedades

IUPAC Name

[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-20-9-5-3-2-4-7(9)8-6-10(12(13,14)15)18-11(17-8)19-16/h2-6H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBFWZXOQZMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.